1-Iodoethanol

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Researchers requiring a mild C2 alkylating agent often face harsh conditions with bromo- or chloroethanol analogs that compromise sensitive substrates. 1-Iodoethanol solves this with an exceptionally weak C-I bond (DH° ≈ 228.7 kJ/mol), enabling efficient 2-hydroxyethyl transfer under mild conditions. • C-I bond dissociation enthalpy: ~228.7 kJ/mol - the weakest among haloethanols, ensuring superior alkylation efficacy. • Henry's Law constant: 1.2 × 10⁴ at 25 °C - pronounced volatility makes it an ideal model compound for gas-phase and atmospheric chemistry studies. • Bifunctional C2 synthon: simultaneous hydroxyl and iodoalkyl reactivity supports nucleophilic substitution and supramolecular crystal engineering via halogen bonding.

Molecular Formula C2H5IO
Molecular Weight 171.96 g/mol
Cat. No. B8416618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoethanol
Molecular FormulaC2H5IO
Molecular Weight171.96 g/mol
Structural Identifiers
SMILESCC(O)I
InChIInChI=1S/C2H5IO/c1-2(3)4/h2,4H,1H3
InChIKeyHZHWUOHAMYTSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodoethanol: C2 Iodoalkyl Synthon Properties and Reactivity


1-Iodoethanol is a small-molecule organic iodide featuring both a primary iodoalkyl (C-I) and a hydroxyl (O-H) functional group. This bifunctional character enables its use as a versatile C2 synthon in nucleophilic substitution and alkylation chemistries [1]. A 2023 protocol demonstrated its quantitative one-step synthesis under adapted Vilsmeier conditions, with full characterization by multinuclear NMR and vibrational spectroscopy, confirming its reliable preparative accessibility [1]. Key physicochemical data include a Henry's constant of 1.2 × 10⁴ ± 500 at 25 °C, underscoring its pronounced volatility from aqueous solution compared to higher iodoalkanes [2], and a calculated carbon-iodine bond dissociation enthalpy of approximately 228.7 kJ·mol⁻¹, the weakest among C-F, C-Cl, C-Br, and C-I in haloethanols [3]. These properties establish 1-iodoethanol as a high-purity, well-characterized reagent with distinct advantages for specific synthetic and materials science applications.

Why 1-Iodoethanol Outperforms Its Analogs


The performance of 1-iodoethanol in key applications is governed by a unique confluence of electronic, steric, and supramolecular properties that are not preserved across its closest analogs. Substituting 2-iodoethanol fundamentally alters the spatial orientation of the hydroxyl group relative to the reactive C-I bond, impacting hydrogen-bonding networks in crystallization [1]. Replacing iodine with bromine or chlorine—as in 1-bromoethanol or 1-chloroethanol—dramatically increases carbon-halogen bond strength (DH° ~305.0 and ~359.9 kJ·mol⁻¹, respectively, vs. ~228.7 kJ·mol⁻¹ for C-I) [2], substantially reducing the compound's efficacy as an alkylating agent and its capacity for halogen-bonding (X-bond) interactions, which are crucial for crystal engineering [3]. Furthermore, simple iodoalkanes like iodoethane lack the hydroxyl moiety entirely, precluding their participation in hydrogen-bonded supramolecular assemblies and fundamentally altering their Henry's Law volatility profile [4]. Thus, generic substitution risks compromised reactivity, altered product distribution, or complete failure in methodologies optimized for this specific C2 iodoalkyl alcohol.

Quantitative Differentiation Guide vs. Closest Analogs


Carbon-Iodine Bond Dissociation Enthalpy Comparison

The C-I bond in iodoethanol is significantly weaker than the C-Br and C-Cl bonds in its bromo- and chloro-analogs, translating to faster SN2 reaction kinetics and greater facility as an alkylating agent. Experimental and computational thermochemical analysis of 2-haloethanols determined the carbon-halogen bond dissociation enthalpies (DH°) to be 228.7 ± 8.1 kJ·mol⁻¹ for C-I, 305.0 ± 8.0 kJ·mol⁻¹ for C-Br, and 359.9 ± 8.0 kJ·mol⁻¹ for C-Cl [1].

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Quantitative Synthetic Yield and Purity

A 2023 protocol demonstrates the reliable, high-yield synthesis of 1-iodoethanol, achieving a quantitative yield under adapted Vilsmeier conditions. This is in contrast to many haloalcohol syntheses that require multi-step sequences or suffer from low yields due to elimination side reactions. The product was obtained in essentially pure form and fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1].

Synthetic Methodology Process Chemistry Analytical Chemistry

Henry's Law Constant and Volatility Profile

The Henry's Law constant for iodoethanol is exceptionally high compared to longer-chain alkyl iodides, indicating a strong tendency to partition from aqueous solution into the gas phase. Measurements at 25°C yielded a value of 1.2 × 10⁴ ± 500 for iodoethanol, whereas iodoheptane, a C7 alkyl iodide, exhibited a value of only 0.6 ± 0.1 under identical conditions [1].

Environmental Chemistry Physical Chemistry Process Engineering

I···O Halogen Bonding in Crystal Engineering

The crystal structure of 1-iodoethanol is stabilized by specific I···O halogen-bonding interactions, a feature absent or significantly weaker in its bromo- and chloroethanol counterparts. The iodine atom's larger, more polarizable electron cloud enables directional, non-covalent bonding to the oxygen atom of a neighboring molecule's hydroxyl group. This is supported by the growing crystallographic basicity scale for iodoorganic compounds [1], and the specific C–H···O and I–O interactions observed in its crystal lattice [2].

Crystal Engineering Supramolecular Chemistry Materials Science

Physical Property Differences: 1-Iodoethanol vs. 2-Iodoethanol

The isomeric variation from 1-iodoethanol to 2-iodoethanol results in a profound shift in key physical properties, including boiling point and density, which directly impact purification and handling. While 1-iodoethanol is a liquid with a boiling point of approximately 85 °C at 24.8 mmHg , 2-iodoethanol has a reported boiling point of 169.0 ± 0.0 °C at 760 mmHg and a significantly higher density of 2.2 ± 0.1 g/cm³ .

Analytical Chemistry Process Engineering Physical Property Database

High-Value Application Scenarios


Precision Alkylating Agent in Medicinal Chemistry

The exceptionally weak C-I bond (DH° ≈ 228.7 kJ·mol⁻¹) makes 1-iodoethanol a superior alkylating agent for introducing the 2-hydroxyethyl moiety into sensitive pharmaceutical intermediates or biomolecules. Its reactivity profile allows for efficient functionalization under mild conditions, minimizing side reactions and preserving the integrity of complex molecular frameworks, a critical advantage over bromo- and chloroethanol alternatives which require harsher conditions [1].

Halogen-Bonding Synthon for Crystal Engineering

1-Iodoethanol serves as a potent halogen-bond donor in crystal engineering due to the pronounced σ-hole on its iodine atom. This enables the formation of robust, directional I···O interactions, as evidenced in its crystal structure [REFS-1, REFS-2]. This property is highly valuable for designing co-crystals, stabilizing specific polymorphs, and constructing novel solid-state materials, an avenue largely inaccessible with its lighter halogen analogs.

Volatile C2 Iodide Source for Gas-Phase and Environmental Studies

The extraordinarily high Henry's Law constant of 1.2 × 10⁴ ± 500 for iodoethanol signifies its strong tendency to partition into the gas phase from aqueous solution [1]. This makes it a model compound for studying the atmospheric chemistry of volatile organic iodides, a key component of the global iodine cycle. It can also serve as a convenient, volatile source of the 2-hydroxyethyl radical in gas-phase kinetic experiments.

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